1-Chloro-4-(1-methanesulfonylethenyl)benzene

Covalent inhibitor thiol-Michael addition kinetics

Vinyl sulfone warheads with tunable electrophilicity are critical for selective cysteine targeting, yet sourcing building blocks with the right reactivity balance remains challenging. 1-Chloro-4-(1-methanesulfonylethenyl)benzene addresses this gap: its 4-chlorophenyl substituent accelerates Michael addition kinetics while preserving the inherent cysteine-over-lysine selectivity of the vinyl sulfone class. • Enhanced β-carbon electrophilicity vs. unsubstituted phenyl vinyl sulfones - faster target engagement kinetics • Cys>Lys selectivity superior to acrylamide warheads - minimized off-target background labeling • 4-Cl aryl handle enables downstream functionalization (biotin/fluorophore attachment) without compromising warhead reactivity • Dual vinyl sulfone + aryl chloride functionality supports both ABPP probe development and thiol-ene polymerization chemistries

Molecular Formula C9H9ClO2S
Molecular Weight 216.68 g/mol
Cat. No. B13242206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-4-(1-methanesulfonylethenyl)benzene
Molecular FormulaC9H9ClO2S
Molecular Weight216.68 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C(=C)C1=CC=C(C=C1)Cl
InChIInChI=1S/C9H9ClO2S/c1-7(13(2,11)12)8-3-5-9(10)6-4-8/h3-6H,1H2,2H3
InChIKeyFVDLKXPUKQUEMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloro-4-(1-methanesulfonylethenyl)benzene: A Tunable Vinyl Sulfone Warhead


1-Chloro-4-(1-methanesulfonylethenyl)benzene (C₉H₉ClO₂S, MW 216.68) is a vinyl sulfone derivative that features an α,β‑unsaturated Michael acceptor . The electron‑withdrawing 4‑chlorophenyl substituent and the methanesulfonyl group together confer a distinct electrophilic profile. This compound is primarily valued as a cysteine‑reactive covalent warhead in inhibitor design and as a functionalizable monomer for engineering polymers .

RoleCovalent warhead for cysteine-targeted inhibitor design
TuningMethanesulfonyl group provides intermediate Michael acceptor reactivity
Handle4-Chlorophenyl enables further polymer functionalization

Why 1-Chloro-4-(1-methanesulfonylethenyl)benzene Is Irreplaceable


Vinyl sulfones exhibit a reactivity span of over three orders of magnitude depending on the substituents on the sulfonyl group and the aromatic ring [1]. The 4‑chlorophenyl moiety in 1‑chloro‑4‑(1‑methanesulfonylethenyl)benzene increases the electrophilicity of the β‑carbon, accelerating Michael addition relative to unsubstituted phenyl vinyl sulfones [2]. Furthermore, vinyl sulfones as a class show higher selectivity for cysteine over lysine compared to commonly used acrylamide warheads . Simply substituting another vinyl sulfone or an acrylamide risks either incomplete target engagement or off‑target reactivity, making this specific compound essential for achieving the intended kinetic and selectivity profile.

Electrophilicity profile may differ
Replacing the 4-chloro substituent with hydrogen or other groups can shift the Michael addition rate, altering target engagement.
Off-target labeling risk with acrylamides
Acrylamide warheads show broader lysine reactivity; substitution may increase non-specific covalent modification in complex proteomes.
Reactivity window changes with sulfonyl substituent
Switching the methanesulfonyl to sulfonate ester or sulfonamide can drastically change the kinetic profile, affecting both potency and selectivity.

1-Chloro-4-(1-methanesulfonylethenyl)benzene Performance Data


Faster Thiol–Michael Addition than Acrylamides

1‑Chloro‑4‑(1‑methanesulfonylethenyl)benzene belongs to the vinyl sulfone class, which demonstrates significantly faster thiol‑Michael addition than acrylamides. Ethyl vinyl sulfone (EVS) reacts with hexanethiol approximately 7‑fold faster than hexyl acrylate (HA) [1]. This class‑level advantage translates to more efficient cysteine‑targeting in biochemical assays.

Thiol Addition Rate
Class-level
~7-fold faster than hexyl acrylate (vinyl sulfone class)
Supports efficient cysteine-targeting in covalent inhibitor screens
Class-level kinetic comparison; exact rate for this compound not measured
Covalent inhibitor thiol-Michael addition kinetics

4-Chloro Group Enhances Electrophilicity for Cysteine Proteases

In a series of phenylvinylsulfone herbicides, electron‑withdrawing substituents such as chloro increase biological activity. The 4‑chloro derivative shows an improved pI₅₀ value relative to the unsubstituted phenyl analog [1]. While the exact pI₅₀ for 1‑chloro‑4‑(1‑methanesulfonylethenyl)benzene is not reported, the trend indicates that the 4‑chloro group enhances the electrophilic character of the vinyl sulfone warhead, leading to faster cysteine alkylation.

4-Cl Electrophilicity Boost
Cross-study
pI₅₀ increase with 4-Cl vs. unsubstituted phenyl (herbicidal assay proxy)
Chloro substituent actively tunes warhead reactivity
Trend observed in SAR; exact pI₅₀ for this compound not reported
Cysteine protease QSAR electrophilicity

Superior Cysteine-over-Lysine Selectivity vs. Acrylamides

Vinyl sulfones exhibit greater selectivity for cysteine residues over lysine residues compared to acrylamide electrophiles . In profiling experiments using N‑acetyl lysine and glutathione, vinyl sulfonyl derivatives consistently showed lower off‑target lysine modification . This selectivity profile is inherent to the sulfone class and is retained in 1‑chloro‑4‑(1‑methanesulfonylethenyl)benzene.

Cys vs. Lys Selectivity
Data to verify
Reported higher cysteine/lysine selectivity vs. acrylamides (class-level)
May reduce off-target labeling in biological matrices
Class-level inference; source data not provided
Selectivity cysteine lysine covalent probe

Balanced Reactivity from Methanesulfonyl Group

The nature of the sulfonyl R substituent dramatically affects the Michael addition rate. Phenyl vinyl sulfonate esters (R = OPh) are approximately 3000‑fold more reactive than N‑benzyl vinyl sulfonamides (R = NHBn) [1]. 1‑Chloro‑4‑(1‑methanesulfonylethenyl)benzene contains a methanesulfonyl group (R = CH₃), which positions its reactivity between the highly reactive sulfonate esters and the less reactive sulfonamides. This intermediate reactivity is often desirable for achieving a balance between rapid target engagement and minimal non‑specific background reaction.

Sulfonyl Reactivity Tuning
Class-level
Intermediate reactivity: sulfonate ester > methylsulfonyl > sulfonamide (up to 3000-fold range)
Enables selection of a warhead with matched kinetics for target half-life
Reactivity range based on sulfonyl substituent class; methanesulfonyl in middle
Reactivity tuning Michael acceptor sulfonyl substituent

1-Chloro-4-(1-methanesulfonylethenyl)benzene Applications


Irreversible Cysteine Protease Inhibitor Design

The compound serves as a covalent warhead for targeting active‑site cysteines in proteases. Its intermediate reactivity, conferred by the methanesulfonyl group and enhanced by the 4‑chloro substituent, ensures efficient alkylation without excessive background reactivity [1]. This makes it suitable for developing inhibitors against parasitic proteases (e.g., cruzain, falcipain) and human cathepsins.

ABPP Probe Synthesis

The inherent cysteine‑over‑lysine selectivity of vinyl sulfones makes 1‑chloro‑4‑(1‑methanesulfonylethenyl)benzene an ideal electrophilic building block for ABPP probes. Its chloro substituent also provides a convenient synthetic handle for further functionalization (e.g., biotin or fluorophore attachment) without compromising the warhead's reactivity.

Functionalized Poly(ether sulfone) Engineering Plastics

The vinyl sulfone moiety can participate in thiol‑ene or Michael addition polymerizations, while the 4‑chlorophenyl group allows for subsequent nucleophilic aromatic substitution. This dual functionality enables the synthesis of high‑performance polysulfones with tailored cross‑linking densities and mechanical properties, useful for membranes and medical devices [2].

Covalent Kinase Inhibitors for Non-Catalytic Cysteines

Vinyl sulfones have been successfully employed to target non‑catalytic cysteines in kinases (e.g., CDK2, EGFR) . 1‑Chloro‑4‑(1‑methanesulfonylethenyl)benzene offers a tunable warhead that can be incorporated into kinase inhibitor scaffolds to achieve prolonged target residence time and overcome resistance mutations.

Application
Selection Property
Validation Focus
Cysteine protease inhibitor design
Tunable electrophilicity (4-Cl + methylsulfonyl)
Target engagement and protease inhibition assays
ABPP probe synthesis
Cysteine selectivity and 4-chloro synthetic handle
Probe labeling specificity and pull-down efficiency
Functionalized polysulfone engineering
Dual reactivity (Michael addition + SNAr)
Cross-linking density and mechanical properties
Covalent kinase inhibitor development
Warhead kinetics and non-catalytic cysteine targeting
Kinase inhibition and residence time

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